Rubianthraquinone

Description

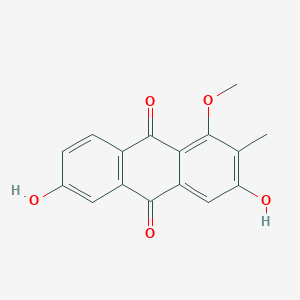

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRWSVGPMGRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rubianthraquinone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubianthraquinone, a member of the anthraquinone family of natural products, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family , commonly known as the madder or coffee family. This family comprises a vast number of species, many of which are known to produce a variety of anthraquinones.[1][2]

Primary Source: The Rubia Genus

The most significant and well-documented source of this compound is the genus Rubia.[3] Species within this genus, often referred to as madder, have been used for centuries as natural dyes and in traditional medicine.

-

Rubia cordifolia L. (Indian Madder or Manjistha): This perennial climbing herb is a principal source of this compound.[3][4][5] The compound is present in various parts of the plant, including the roots, rhizomes, and aerial parts.[4][6] The roots are particularly rich in anthraquinones.[4]

-

Rubia tinctorum L. (Common Madder): Historically used for producing the red pigment alizarin, this species also contains a variety of anthraquinones.

Other Genera in the Rubiaceae Family

While the Rubia genus is the most prominent source, other genera within the Rubiaceae family have been reported to contain anthraquinones, and may be potential, albeit less studied, sources of this compound. These include:

Further research is required to fully characterize the anthraquinone profiles of these genera and to determine the presence and quantity of this compound.

Isolation and Purification Methods

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The following sections detail a general experimental protocol based on methods reported in the literature for the isolation of anthraquinones from Rubia cordifolia.

Experimental Protocol: Isolation of Anthraquinones from Rubia cordifolia

This protocol provides a general framework. Researchers may need to optimize specific parameters based on the plant material and desired purity.

1. Plant Material Preparation:

-

The plant material (e.g., dried and powdered roots of Rubia cordifolia) is the starting point.

2. Extraction:

-

The powdered plant material is extracted with a suitable organic solvent. 70% methanol or 95% ethanol are commonly used.[4][6]

-

Extraction is typically performed at room temperature over an extended period (e.g., 48 hours), and the process is repeated multiple times to ensure exhaustive extraction.[4]

-

The solvent is then removed under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate.[6] This step separates compounds based on their polarity, with the anthraquinones typically concentrating in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.[6]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or chloroform/methanol).[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing anthraquinones.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired anthraquinones can be further purified using semi-preparative HPLC.[4]

-

A C18 column is often used with a gradient elution of methanol and water.[4]

-

The workflow for a typical isolation process is illustrated in the diagram below.

Quantitative Analysis

Quantitative analysis of this compound in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

Table 1: HPLC Methods for Anthraquinone Analysis in Rubia Species

| Parameter | Method 1 | Method 2 |

| Column | Ecosil C18 AQ Plus (4.6 × 250 mm, 5 μm) | Hi-Qsil C18 (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile and 0.1% aqueous ammonia trifluoroacetate | Methanol and Water (80:20 v/v) |

| Detection | 250 nm | Not specified |

| Reference | [7] | [8] |

Note: These methods were developed for the analysis of various anthraquinones in Rubia extracts and may require optimization for the specific quantification of this compound.

At present, specific quantitative data for the yield of this compound from various natural sources is not extensively reported in the literature. Most studies focus on the isolation and structural elucidation of a range of anthraquinones.

Biological Signaling Pathways

The direct interaction of this compound with specific biological signaling pathways is an area that requires further investigation. However, studies on other anthraquinones and crude extracts of Rubia cordifolia provide some insights into potential mechanisms of action.

Some anthraquinones isolated from the aerial parts of Rubia cordifolia have demonstrated inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[6] This suggests a potential role in modulating inflammatory pathways.

It is important to note that a study investigating the effects of various anthraquinones from Rubia cordifolia on a panel of cancer-related signaling pathways (including Wnt, Myc, and Notch) found that the tested anthraquinones exhibited very mild or no inhibition. In contrast, cyclic hexapeptides from the same plant were found to be highly active.

The diagram below illustrates a simplified representation of a generic cell signaling pathway that could be investigated for modulation by this compound.

Conclusion

This compound is a naturally occurring anthraquinone primarily sourced from the Rubia genus, with Rubia cordifolia being a key species. Its isolation can be achieved through established extraction and chromatographic techniques. While methods for the qualitative and quantitative analysis of anthraquinones in Rubia extracts exist, specific yield data for this compound is limited. The biological activity of this compound, particularly its interaction with cellular signaling pathways, remains an area ripe for further exploration. This guide provides a foundational understanding for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural compound.

References

- 1. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rubiaceae - Wikipedia [en.wikipedia.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

The Biosynthesis of Rubianthraquinone in Rubia tinctorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia tinctorum, commonly known as madder, has been a source of natural red dyes for centuries. The principal coloring agents are anthraquinones, with rubianthraquinone being a key compound. The biosynthesis of these molecules is a complex process involving enzymes from the shikimate, methylerythritol phosphate (MEP), and downstream anthraquinone-specific pathways. This technical guide provides an in-depth overview of the biosynthesis of this compound in Rubia tinctorum, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols relevant to researchers in natural product chemistry, plant biochemistry, and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Rubia tinctorum proceeds via the chorismate/o-succinylbenzoic acid pathway for the formation of rings A and B of the anthraquinone nucleus, while ring C is derived from the MEP pathway. The key steps are outlined below.

Formation of the Anthraquinone Scaffold

-

Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, an intermediate of the shikimate pathway, to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) .[1][2][3]

-

Isochorismate to o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by the enzyme o-succinylbenzoate synthase (OSBS) . This step requires α-ketoglutarate and thiamine pyrophosphate (TPP) as cofactors.

-

Activation of OSB: The carboxylic acid group of OSB is then activated by the formation of a thioester with coenzyme A, a reaction catalyzed by o-succinylbenzoate-CoA ligase (OSB-CoA ligase) , to form OSB-CoA.[4]

-

Naphthoate Formation: OSB-CoA undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

Formation of Ring C and Subsequent Modifications

-

Prenylation of DHNA: The third ring of the anthraquinone skeleton is formed through the prenylation of DHNA. Recent research has identified a prenyltransferase (RcDT1) from the related species Rubia cordifolia that catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group, derived from the MEP pathway, to DHNA.[5]

-

Cyclization and Decarboxylation: The prenylated intermediate then undergoes cyclization and decarboxylation to form the tricyclic anthraquinone core.

-

Hydroxylation and other modifications: The basic anthraquinone skeleton is further modified by hydroxylation and other reactions to yield a variety of anthraquinones, including this compound. The precise order and enzymes involved in these final steps are not yet fully elucidated.

Quantitative Data

Quantitative data on the enzymes of the this compound biosynthesis pathway are limited, especially for Rubia tinctorum. The following tables summarize available kinetic data for homologous enzymes from other organisms and the content of major anthraquinones in Rubia tinctorum roots.

Table 1: Kinetic Parameters of Enzymes in the Anthraquinone Biosynthesis Pathway (from various organisms)

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 38.1 ± 1.5 | [6] |

| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [6] |

| o-Succinylbenzoate Synthase | Amycolatopsis sp. | SHCHC | - | - | [7] |

| o-Succinylbenzoate-CoA Ligase | Mycobacterium phlei | o-Succinylbenzoic acid | - | - | [4] |

Table 2: Content of Major Anthraquinones in Rubia tinctorum Roots

| Anthraquinone | Content (mg/g of roots) | Reference |

| Alizarin | 8.7 | [8] |

| Purpurin | 3.5 | [8] |

| Pseudopurpurin | 7.4 | [8] |

| Munjistin | 6.2 | [8] |

| Nordamnacanthal | 13.4 | [8] |

Experimental Protocols

Extraction and Quantification of Anthraquinones from Rubia tinctorum Roots by HPLC

This protocol describes the extraction and quantification of anthraquinones from dried madder root.[8][9]

Materials:

-

Dried and powdered Rubia tinctorum roots

-

Ethanol-water (e.g., 70:30 v/v)

-

Tetrahydrofuran-water (e.g., 50:50 v/v)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Anthraquinone standards (alizarin, purpurin, etc.)

-

Reflux apparatus

-

Filtration system

Procedure:

Direct Method (for glycosides and aglycones):

-

Accurately weigh approximately 1 g of powdered madder root.

-

Add 50 mL of ethanol-water solution and reflux for 1 hour.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the extraction of the residue with another 50 mL of ethanol-water.

-

Combine the filtrates and adjust the volume to 100 mL.

-

Filter the final extract through a 0.45 µm filter before HPLC analysis.

Indirect Method (for aglycones):

-

Accurately weigh approximately 1 g of powdered madder root.

-

Suspend the powder in a suitable buffer to allow endogenous enzymes to hydrolyze the glycosides.

-

After incubation, extract the aglycones with a tetrahydrofuran-water solution.

-

Filter the extract and prepare for HPLC analysis.

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid).

-

Detection: UV detector at a wavelength suitable for anthraquinones (e.g., 254 nm or 280 nm).

-

Quantification: Prepare a calibration curve using authentic standards of the anthraquinones of interest.

Inferred Spectrophotometric Assay for o-Succinylbenzoate Synthase (OSBS) Activity

This protocol is inferred from general enzyme assay principles and information on bacterial OSBS.[10]

Materials:

-

Plant protein extract from Rubia tinctorum cell culture or roots.

-

(1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC) as substrate.

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

-

UV-transparent microplate or cuvettes.

-

Temperature-controlled spectrophotometer.

Procedure:

-

Prepare the plant protein extract in a suitable buffer.

-

Prepare the reaction buffer and equilibrate to the desired assay temperature (e.g., 30-37°C).

-

Prepare a stock solution of the substrate SHCHC.

-

In a microplate well or cuvette, add the reaction buffer and the plant protein extract.

-

Initiate the reaction by adding the SHCHC substrate.

-

Immediately place the reaction in the spectrophotometer and monitor the increase in absorbance at a wavelength specific for the product, o-succinylbenzoate (to be determined experimentally, likely in the UV range), for a set period.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Mandatory Visualizations

References

- 1. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of isochorismate synthase and cinnamate 4-hydroxylase during salinity stress, wounding, and salicylic acid treatment in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alizarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of Rubianthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Rubianthraquinone (IUPAC name: 3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione). Due to the limited availability of specific experimental data for this compound, this document focuses on the general spectroscopic characteristics of anthraquinone derivatives and presents reference data from closely related analogues. This guide is intended to assist researchers in the identification and characterization of this compound and similar compounds.

Introduction to this compound

This compound is a naturally occurring anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups. They are widely found in plants, fungi, and lichens, and many exhibit significant biological activities, making them of great interest in drug discovery and development. Spectroscopic methods are fundamental to the structural elucidation and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

Reference ¹³C NMR Spectral Data

Specific experimental ¹³C NMR data for this compound is scarce. However, a predicted ¹³C NMR spectrum for a closely related analogue, 1,3,6-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione , provides valuable insight into the expected chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for a this compound Analogue

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 162.3 |

| C-2 | 108.8 |

| C-3 | 165.7 |

| C-4 | 108.2 |

| C-4a | 134.1 |

| C-5 | 118.1 |

| C-6 | 148.9 |

| C-7 | 110.1 |

| C-8 | 115.9 |

| C-8a | 133.0 |

| C-9 | 182.5 |

| C-10 | 190.9 |

| C-1' (Methyl) | 8.5 |

| C-1'' (Methoxy) | 56.5 |

Data is for 1,3,6-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione and is intended for reference purposes only.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Expected Mass Spectrum of this compound

For this compound (C₁₆H₁₂O₅), the expected exact mass of the molecular ion [M]⁺ is approximately 284.0685 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 285.0758 or the deprotonated molecule [M-H]⁻ at m/z 283.0612, depending on the ionization mode.

Fragmentation Pattern

The fragmentation of anthraquinones in MS is characterized by the successive loss of carbon monoxide (CO) molecules from the quinone ring. Other fragmentations can include the loss of substituents like methyl or methoxy groups.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 285.0758 | Protonated molecular ion |

| [M-H]⁻ | 283.0612 | Deprotonated molecular ion |

| [M-CH₃]⁺ | 270.0528 | Loss of a methyl group |

| [M-OCH₃]⁺ | 254.0579 | Loss of a methoxy group |

| [M-CO]⁺ | 256.0736 | Loss of one carbonyl group |

| [M-2CO]⁺ | 228.0786 | Loss of two carbonyl groups |

These are theoretical values and may vary slightly in an experimental spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorptions for Anthraquinones

The IR spectrum of an anthraquinone is typically dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety. The presence of hydroxyl and methoxy groups will also give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (quinone) | Stretching | 1650 - 1690 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (methoxy) | Stretching | 1000 - 1300 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments. Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample like this compound, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Core Mechanism of Action of Rubia Anthraquinones in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which anthraquinones derived from the Rubia genus, often collectively referred to as rubianthraquinones, exert their anticancer effects. This document details the core signaling pathways modulated by these compounds, presents quantitative data on their efficacy, and provides standardized protocols for key experimental assays.

Introduction to Rubia Anthraquinones

Anthraquinones are a class of naturally occurring aromatic compounds found in various plants, with species of the Rubia genus, such as Rubia cordifolia (Indian Madder), being a prominent source.[1] These compounds have a long history of use in traditional medicine and as natural dyes.[1] In recent years, significant research has focused on their potential as anticancer agents.[2] The core anticancer activities of Rubia anthraquinones are primarily attributed to a few key molecules, including Alizarin, Purpurin, and Emodin. These compounds elicit their therapeutic effects through a multi-pronged approach, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and generating reactive oxygen species (ROS) that create a toxic environment for cancer cells.[3][4][5]

Core Mechanisms of Action

The anticancer activity of Rubia anthraquinones is not mediated by a single pathway but rather by a network of interconnected cellular events. The primary mechanisms are detailed below.

Induction of Apoptosis

A fundamental mechanism by which Rubia anthraquinones eliminate cancer cells is through the induction of apoptosis. This process is tightly regulated and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Emodin , for instance, has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] This event triggers the activation of a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell.[3][6]

-

Purpurin induces apoptosis in lung cancer cells (A549) through the generation of ROS.[7] This oxidative stress leads to the activation of the mitochondrial apoptotic pathway, evidenced by an increase in Bax, cleaved PARP, cytochrome c, caspase-9, and caspase-3, and a decrease in Bcl-2 expression.[7][8]

-

Alizarin also promotes apoptosis in pancreatic cancer cells.[9][10]

Cell Cycle Arrest

Rubia anthraquinones can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

-

Emodin is known to cause G2/M phase arrest by modulating the expression of key cell cycle regulators like cyclin B1 and cdc2.[6]

-

Alizarin has been observed to arrest the cell cycle in pancreatic cancer cells, contributing to its anti-proliferative effects.[9][10] This is often linked to the downregulation of proteins like cyclin D and c-myc.[10][11]

Generation of Reactive Oxygen Species (ROS)

Many anthraquinones can redox cycle, leading to the production of ROS. While cancer cells often have higher basal levels of ROS, excessive ROS generation can overwhelm their antioxidant defenses, leading to oxidative stress and cell death.

-

Purpurin , when photo-activated by UV light, can act as a photosensitizer, leading to targeted ROS-dependent apoptosis in cancer cells.[4][5] Even without photo-activation, it has been shown to increase ROS production and lipid peroxidation in A549 lung cancer cells.[7][8]

-

Emodin can also increase cellular ROS levels, which can contribute to its cytotoxic effects and enhance the efficacy of other chemotherapeutic agents.[12]

Modulation of Key Signaling Pathways

The aforementioned effects on apoptosis, cell cycle, and ROS are orchestrated by the modulation of critical intracellular signaling pathways.

-

PI3K/Akt Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Purpurin has been shown to inhibit the phosphorylation of PI3K and Akt in A549 lung cancer cells.[7][8] This inhibition prevents the downstream activation of survival signals and contributes to the induction of apoptosis.[7]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and proliferation in cancer. Alizarin has been identified as an inhibitor of the NF-κB signaling cascade in pancreatic cancer cells.[9][13] It blocks the nuclear translocation of NF-κB and downregulates its target genes involved in apoptosis (Bcl-2, Bcl-xL, XIAP) and the cell cycle (cyclin D, c-myc).[9][10]

-

AHR-CYP1A1 Pathway: Some studies suggest that alizarin can act as an agonist for the Aryl hydrocarbon receptor (AHR), which in turn activates the AHR-CYP1A1 signaling pathway.[14] While this pathway is involved in metabolizing xenobiotics, its sustained activation has been associated with cancer progression, indicating a complex and potentially dual role for alizarin that warrants further investigation.[14]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of Rubia anthraquinones and extracts has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Alizarin | Osteosarcoma (Saos-2) | 27.5 µg/mL | [13] |

| Osteosarcoma (MG-63) | 29.0 µg/mL | [13] | |

| Osteosarcoma (U-2OS) | 69.9 µg/mL | [13] | |

| Breast (MDA-MB-231) | 62.1 µg/mL | [13] | |

| Hepatoma (HepG2) | 160.4 - 216.8 µM | [14] | |

| Emodin Analogue (37) | Prostate (DU-145) | 10.2 µM | [15] |

| Colon (HT-29) | 8.5 µM | [15] | |

| Emodin Analogue (38) | Prostate (DU-145) | 11.5 µM | [15] |

| Colon (HT-29) | 10.4 µM | [15] | |

| Rubia cordifolia Root Extract (Methanol) | Cervical (HeLa) | 0.29 ± 0.23 mg/mL | [16] |

| Hepatocellular (HepG2) | 0.39 ± 0.26 mg/mL | [16] | |

| Rubia cordifolia Extract (Methanol) | Cervical (HeLa) | 25.10 µg/ml | [17] |

| Larynx (HEp2) | 23.98 µg/ml | [17] |

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of Rubia anthraquinones on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Rubia anthraquinone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Rubia anthraquinone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with Rubia anthraquinones.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with Rubia anthraquinones.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[20]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (both adherent and suspension) and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

-

Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several weeks.[21]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[20]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The anthraquinones found in Rubia species, notably Alizarin, Purpurin, and Emodin, represent a promising class of natural compounds for cancer therapy. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways like PI3K/Akt and NF-κB, provides multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further investigate and harness the anticancer potential of these compounds. Future research should focus on synergistic combinations with existing chemotherapies and the development of delivery systems to enhance bioavailability and clinical efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. jptcp.com [jptcp.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Purpurin: A natural anthraquinone with multifaceted pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer action of naturally occurring emodin for the controlling of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Rubianthraquinone Derivatives: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubianthraquinone derivatives, a class of naturally occurring and synthetic compounds characterized by an anthraquinone scaffold with a rubiadin (1,3-dihydroxy-2-methylanthraquinone) core or similar substitution patterns, have emerged as promising candidates for the development of novel therapeutics. Found in medicinal plants such as those from the Rubia genus, these compounds exhibit a wide range of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifactorial, involving direct interaction with cellular macromolecules and modulation of key signaling pathways.

Key Therapeutic Targets in Oncology:

-

DNA Intercalation and Topoisomerase II Inhibition: Like other anthraquinones, some this compound derivatives can intercalate into DNA, disrupting DNA replication and transcription. Furthermore, they can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Certain derivatives can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic cell death in cancer cells.

-

Modulation of Cancer Signaling Pathways:

-

Wnt/β-catenin Pathway: Some anthraquinones have been shown to inhibit the Wnt signaling pathway, which is often aberrantly activated in cancers. Inhibition can occur through the downregulation of key components like β-catenin.

-

Myc and Notch Signaling: Anthraquinones isolated from Rubia cordifolia have shown inhibitory effects on the Myc and Notch signaling pathways, both of which are critical for cancer cell proliferation and survival[1][2].

-

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthopurpurin | MDA-MB-231 (Breast) | 14.65 ± 1.45 | [3][4] |

| MCF7 (Breast) | 15.75 ± 1.00 | [3] | |

| SK-MEL-5 (Melanoma) | 23.71 ± 1.71 | [3] | |

| B16F10 (Melanoma) | 22.85 ± 0.55 | [3] | |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | 13.03 ± 0.33 | [3][4] |

| MCF7 (Breast) | 24.10 ± 1.06 | [3] | |

| SK-MEL-5 (Melanoma) | 42.79 ± 1.32 | [3] | |

| B16F10 (Melanoma) | 35.12 ± 0.78 | [3] | |

| Alizarin | HeLa (Cervical) | Mild Inhibition | [1][2] |

| Purpurin | HeLa (Cervical) | Mild Inhibition | [1][2] |

| Emodin | HeLa (Cervical) | Mild Inhibition | [1][2] |

Experimental Protocols:

1. Cell Viability (MTT) Assay:

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Topoisomerase II Decatenation Assay:

-

Principle: This assay measures the ability of an agent to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

-

Protocol:

-

Incubate purified human topoisomerase IIα with kDNA in the presence of ATP and reaction buffer.

-

Add various concentrations of the this compound derivative or a known inhibitor (e.g., etoposide).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles migrate faster than the catenated network.

-

Signaling Pathway Diagram:

Caption: Anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives have shown potent anti-inflammatory effects by targeting key mediators of the inflammatory response.

Key Therapeutic Targets in Inflammation:

-

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS): Some derivatives can inhibit the expression and activity of COX-2 and iNOS, enzymes responsible for the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

-

Pro-inflammatory Cytokines: this compound derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

JAK/STAT Signaling Pathway: Anthraquinones, including emodin, have been reported to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in cytokine-mediated inflammation[5]. Quinones from Rubia cordifolia have also been shown to exert anti-inflammatory effects through the JAK1/STAT3 pathway.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

Quantitative data on the direct anti-inflammatory effects of specific this compound derivatives is an area of ongoing research. The table below presents qualitative findings and data for related anthraquinones.

| Compound/Extract | Target/Assay | Effect | Reference |

| Quinones from Rubia cordifolia | Cytokine/chemokine overexpression in TNF-α-activated keratinocytes | Significant reduction | |

| Imiquimod-stimulated macrophages | Reduction in inflammatory markers | ||

| Emodin | JAK/STAT Pathway | Inhibition | [5] |

Experimental Protocols:

1. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Protocol:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

2. Cytokine Production Measurement (ELISA):

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants (from cells treated with the this compound derivative and stimulated with LPS) and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to a colored product.

-

Measure the absorbance and determine the cytokine concentration from the standard curve.

-

3. JAK/STAT Phosphorylation Assay (Western Blot):

-

Principle: This assay detects the phosphorylation status of JAK and STAT proteins as a measure of pathway activation.

-

Protocol:

-

Treat cells with the this compound derivative followed by stimulation with a relevant cytokine (e.g., IL-6).

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated forms of JAK (e.g., p-JAK1) and STAT (e.g., p-STAT3).

-

Probe with primary antibodies for total JAK and STAT as loading controls.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Signaling Pathway Diagram:

Caption: Anti-inflammatory signaling pathways targeted by this compound derivatives.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Emerging evidence suggests that this compound derivatives may offer neuroprotection through various mechanisms.

Key Therapeutic Targets in Neurodegeneration:

-

Amyloid-β (Aβ) and Tau Aggregation: The accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are hallmarks of Alzheimer's disease. Some anthraquinone derivatives have been shown to inhibit the aggregation of both Aβ and tau proteins[6][7]. A novel anthraquinone derivative has been reported to reduce the progression of tau oligomers[8].

-

Oxidative Stress: Oxidative damage is a significant contributor to neuronal cell death in neurodegenerative diseases. The antioxidant properties of this compound derivatives can help mitigate this damage.

-

Neuroinflammation: Chronic inflammation in the brain contributes to neurodegeneration. The anti-inflammatory effects of these compounds are also relevant to their neuroprotective potential.

Quantitative Data: Neuroprotective Activity of this compound Derivatives

Specific quantitative data for the neuroprotective effects of this compound derivatives are still emerging. The following table highlights key findings for related compounds.

| Compound | Target/Assay | Effect | Reference |

| Novel Anthraquinone Derivative | Tau oligomer progression | Reduction | [8] |

| Naphthoquinone and Anthraquinone Derivatives | Aβ40 aggregation | IC50 = 3.2 µM (for a lead naphthoquinone) | [6] |

| PHF6 tau fragment aggregation | 91% inhibition at 10 µM (for a lead naphthoquinone) | [6] |

Experimental Protocols:

1. Thioflavin T (ThT) Amyloid Aggregation Assay:

-

Principle: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. An increase in fluorescence intensity indicates protein aggregation.

-

Protocol:

-

Incubate Aβ or tau protein in a suitable buffer to induce aggregation.

-

Add various concentrations of the this compound derivative.

-

At different time points, take aliquots of the reaction mixture and add ThT solution.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

A decrease in fluorescence intensity in the presence of the compound indicates inhibition of aggregation.

-

2. Neuroprotection Assay in Cell Culture:

-

Principle: This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

-

Pre-treat the cells with the this compound derivative for a specified time.

-

Expose the cells to a neurotoxic agent, such as Aβ oligomers or glutamate.

-

After the incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

An increase in cell viability or a decrease in LDH release indicates a neuroprotective effect.

-

Logical Relationship Diagram:

Caption: Neuroprotective mechanisms of this compound derivatives.

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to target fundamental cellular processes such as DNA replication, cell signaling, inflammation, and protein aggregation underscores their importance as lead structures in drug discovery. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and therapeutic applications of these promising molecules. Future studies should focus on elucidating the specific molecular interactions of this compound derivatives with their targets, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Discovery of Dual Aβ/Tau Inhibitors and Evaluation of Their Therapeutic Effect on a Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. raybiotech.com [raybiotech.com]

- 5. mdpi.com [mdpi.com]

- 6. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anthraquinone Derivative Reduces Tau Oligomer Progression by Inhibiting Cysteine‐Cysteine Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Rubianthraquinone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of rubianthraquinone is limited in publicly available literature. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, drawing upon methodologies and data from studies on structurally related anthraquinones and extracts from Rubia species, which are rich in such compounds. The presented data serves as an illustrative example of how to structure and interpret findings from such a screening.

Introduction

Anthraquinones are a class of aromatic organic compounds that form the structural backbone of many natural pigments and are investigated for their diverse pharmacological properties, including anticancer activities. This compound, a substituted anthraquinone, is a compound of interest for its potential cytotoxic effects against cancer cells. Preliminary in vitro screening is a critical first step in the evaluation of a compound's therapeutic potential. This technical guide outlines the core methodologies, data presentation strategies, and conceptual frameworks for assessing the in vitro cytotoxicity of this compound.

Experimental Protocols

A crucial aspect of a robust in vitro screening is the detailed and reproducible methodology. Below are key experimental protocols commonly employed in the assessment of cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types. For instance, MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), SK-MEL-5 (human melanoma), and B16F10 (murine melanoma) are commonly used. A non-cancerous cell line, such as Madin-Darby Canine Kidney (MDCK) cells, should be included to assess selectivity.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.[1] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assessment by Flow Cytometry

-

Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Data Presentation: Cytotoxicity of Related Anthraquinones

The following tables summarize the cytotoxic activity of various anthraquinone derivatives isolated from Rubia species against different cancer cell lines. This data is presented to illustrate how results for this compound could be effectively organized.

Table 1: IC50 Values (µM) of Anthraquinones from Rubia philippinensis [1]

| Compound | SK-MEL-5 (Human Melanoma) | B16F10 (Murine Melanoma) | MCF7 (Human Breast Adenocarcinoma) | MDA-MB-231 (Human Breast Adenocarcinoma) | MDCK (Normal Kidney Epithelial) |

| 1 | 91.04 ± 1.88 | 48.68 ± 0.10 | 70.47 ± 1.13 | 74.59 ± 0.28 | 63.11 ± 0.31 |

| 2 | 79.96 ± 1.14 | 46.75 ± 1.39 | 69.37 ± 1.25 | 71.37 ± 0.94 | 67.43 ± 1.12 |

| 3 | 98.79 ± 2.10 | 48.64 ± 0.33 | 81.33 ± 1.12 | 87.64 ± 0.87 | 78.99 ± 0.76 |

| 4 (Xanthopurpurin) | 23.71 ± 1.71 | 19.87 ± 0.98 | 14.65 ± 1.45 | 17.89 ± 1.01 | 63.11 ± 0.31 |

| 5 (Lucidin-ω-methyl ether) | 42.79 ± 1.32 | 38.76 ± 1.11 | 13.03 ± 0.33 | 21.98 ± 0.87 | 42.79 ± 1.32 |

Table 2: Selectivity Indices of Anthraquinones from Rubia philippinensis [1]

| Compound | MCF7 | MDA-MB-231 |

| 4 (Xanthopurpurin) | 4.31 | 3.53 |

| 5 (Lucidin-ω-methyl ether) | 3.28 | 1.95 |

Selectivity Index (SI) = IC50 in normal cells (MDCK) / IC50 in cancer cells

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a compound like this compound for its cytotoxic properties.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway for Anthraquinone-Induced Apoptosis

Based on studies of other anthraquinones, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway. The following diagram illustrates this hypothetical signaling cascade.

Caption: Hypothetical signaling pathway for apoptosis.

Conclusion

The preliminary in vitro screening of this compound for its cytotoxic properties is a multi-faceted process that requires careful experimental design and data interpretation. By employing a panel of cancer and normal cell lines, utilizing robust cytotoxicity assays, and investigating the underlying mechanisms of action, researchers can effectively evaluate the anticancer potential of this and other novel anthraquinone compounds. The illustrative data and workflows presented in this guide provide a solid foundation for initiating such an investigation. Further studies would be necessary to confirm these preliminary findings and to explore the in vivo efficacy and safety of this compound.

References

Navigating the Challenges of Aqueous Formulation: A Technical Guide to the Solubility and Stability of Rubianthraquinone and Related Anthraquinones in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubianthraquinone, a member of the anthraquinone family of compounds, holds potential for various therapeutic applications. However, its successful development into a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments that mimic physiological conditions. This technical guide addresses this critical knowledge gap by synthesizing available data on related anthraquinones to provide a predictive framework for the behavior of this compound. A comparative analysis of alizarin, rubiadin, and purpurin suggests that this compound likely exhibits poor aqueous solubility and is susceptible to degradation, particularly in neutral to alkaline conditions. This document outlines key experimental protocols for determining these properties and provides visual workflows to guide researchers in their formulation development efforts.

The Anthraquinone Challenge: A Landscape of Low Aqueous Solubility

Anthraquinones as a chemical class are characterized by their generally low solubility in water, a consequence of their largely non-polar aromatic structure.[1] Their solubility is significantly influenced by the nature and position of substituent groups on the anthraquinone core. The introduction of polar functional groups, such as hydroxyl (-OH) moieties, can enhance aqueous solubility.[1] However, even with these additions, solubility in neutral physiological buffers often remains a significant hurdle for drug development.

For preclinical and clinical studies, achieving a sufficient concentration of the active pharmaceutical ingredient (API) in a physiologically compatible vehicle is paramount. The data on analogous compounds to this compound underscores the challenge.

Table 1: Reported Solubilities of this compound Analogs in Various Solvents

| Compound | Solvent | Solubility | Source |

| Alizarin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |

| DMSO | ~20 mg/mL | [2] | |

| Dimethyl formamide (DMF) | ~20 mg/mL | [2] | |

| Rubiadin | DMSO | ~0.5 mg/mL | [3][4] |

| Dimethyl formamide (DMF) | ~0.5 mg/mL | [4] | |

| Purpurin | NH₄OH | 1 mg/mL |

Note: The solubility of purpurin in ammonium hydroxide suggests that its solubility is pH-dependent and increases in alkaline conditions.

Based on this comparative data, it is reasonable to predict that this compound will also exhibit poor solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS). The use of co-solvents such as Dimethyl Sulfoxide (DMSO) is a common strategy to increase the solubility of these compounds for in vitro testing. However, the concentration of the organic solvent must be carefully controlled to avoid cellular toxicity.

Stability Under Physiological Conditions: A Critical Consideration

The stability of a drug candidate in physiological buffers is a critical parameter that influences its shelf-life, bioavailability, and ultimately, its therapeutic efficacy. The chemical structure of anthraquinones, with their quinone core and hydroxyl substitutions, makes them susceptible to degradation through various mechanisms, including hydrolysis and oxidation. The stability of these compounds is often highly dependent on pH, temperature, and exposure to light.

While specific degradation kinetics for this compound are not available, studies on related compounds provide valuable insights into its likely stability profile.

Key Observations from Related Compounds:

-

pH-Dependent Degradation: The stability of many quinone-containing compounds is highly pH-dependent. For instance, thymoquinone, a related compound, exhibits first-order degradation kinetics at acidic and alkaline pH, and second-order kinetics in the pH range of 5 to 7.4.[5][6] This suggests that different degradation mechanisms may be at play across the physiological pH range.

-

Hydrolytic Instability of Glycosides: Hydroxyanthraquinone glycosides are known to be hydrolytically unstable, particularly in the presence of water and at elevated temperatures.[7][8][9] While this compound itself is an aglycone, this highlights the general susceptibility of related structures to hydrolysis.

-

Limited Aqueous Stability: The recommendation against storing aqueous solutions of alizarin for more than a day suggests that even the aglycone form can be unstable in physiological buffers.[2]

Table 2: Inferred Stability Profile of this compound in Physiological Buffers

| Condition | Predicted Stability of this compound | Rationale based on Analogs |

| Acidic pH (e.g., pH 4-5) | Likely to be more stable | Many organic molecules exhibit greater stability at slightly acidic pH. |

| Neutral pH (e.g., pH 7.4) | Potentially unstable; degradation likely | Thymoquinone shows second-order degradation kinetics in this range.[5][6] Alizarin aqueous solutions are not recommended for long-term storage.[2] |

| Alkaline pH (e.g., pH > 8) | Likely to be highly unstable | Increased potential for ionization of hydroxyl groups can lead to oxidative degradation. Thymoquinone shows rapid, first-order degradation at alkaline pH.[5][6] |

| Exposure to Light | Potentially photosensitive | Many aromatic and quinone-containing compounds are susceptible to photodegradation. Thymoquinone is noted to be light-sensitive.[5][6] |

| Elevated Temperature | Degradation rate will likely increase | Standard chemical kinetics principles and observations with hydroxyanthraquinone glycosides suggest temperature-dependent degradation.[7][8][9] |

Experimental Protocols for Characterization

To address the data gap for this compound, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for the characterization of drug candidates.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare a series of physiological buffers, including PBS at pH 5.4, 6.8, and 7.4, and Tris-HCl at pH 7.4.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Kinetic Degradation Studies

To determine the stability of this compound, a kinetic study should be performed under various conditions.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Preparation of Test Solutions: Dilute the stock solution in the desired physiological buffers (e.g., PBS at various pH values) to a known starting concentration. Ensure the final concentration of the organic co-solvent is low (typically <1%) to minimize its effect on stability.

-

Incubation: Incubate the test solutions under controlled conditions of temperature (e.g., 4°C, 25°C, 37°C) and light (e.g., protected from light vs. exposed to a standardized light source).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution.

-

Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a strong solvent (e.g., cold methanol) to the aliquot.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks in the chromatogram will indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics by fitting the data to zero-order, first-order, or second-order rate equations. Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Inferred Degradation Logic

Caption: Factors influencing this compound degradation.

Conclusions and Recommendations

While direct experimental data for this compound is lacking, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its behavior in physiological buffers. Researchers and drug development professionals should anticipate that this compound will likely exhibit poor aqueous solubility and be susceptible to degradation, particularly at neutral to alkaline pH.

Key Recommendations:

-

Prioritize Experimental Verification: The immediate priority should be to conduct rigorous solubility and stability studies for this compound using the protocols outlined in this guide.

-

Employ Formulation Strategies: To overcome the anticipated solubility challenges, formulation strategies such as the use of co-solvents, cyclodextrins, or nanoformulations should be explored early in the development process.

-

Control Environmental Factors: During handling and experimentation, care should be taken to control pH, temperature, and light exposure to minimize degradation and ensure the integrity of the compound.

-

Utilize Stability-Indicating Analytical Methods: The development and validation of a robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and detecting any degradation products.

By proactively addressing these anticipated challenges, the path to successful preclinical and clinical development of this compound can be significantly de-risked, paving the way for the potential therapeutic benefits of this compound to be realized.

References

- 1. uychem.com [uychem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Drug-Likeness of Rubianthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of rubianthraquinone, an anthraquinone isolated from the roots of Rubia yunnanensis. It details the compound's core physicochemical properties, evaluates its potential as a drug candidate using established drug-likeness rules, and outlines its known biological activities. This guide is intended to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in biological systems and for guiding formulation and development efforts.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 536.3 ± 50.0 °C at 760 mmHg | [1] |

| Flash Point | 205.6 ± 23.6 °C | [1] |

| Exact Mass | 284.068481 u | [1] |

| Polar Surface Area (PSA) | 83.83 Ų | [1] |

| LogP (Octanol-Water) | 3.91 | [1] |

| Index of Refraction | 1.678 | [1] |

Drug-Likeness Assessment

A compound's "drug-likeness" is a qualitative assessment of its potential to be an orally active drug in humans based on its physicochemical properties. The most widely used set of guidelines is Lipinski's Rule of Five.[2] An orally active drug generally has no more than one violation of these rules.[3]

This compound's properties are evaluated against Lipinski's Rule of Five in the table below.

| Lipinski's Rule of Five Parameter | Criterion | This compound Value | Result |

| Molecular Weight (MW) | ≤ 500 Da | 284.26 Da | Pass |

| LogP | ≤ 5 | 3.91 | Pass |

| Hydrogen Bond Donors | ≤ 5 | 2 | Pass |

| Hydrogen Bond Acceptors | ≤ 10 | 5 | Pass |

| Violations | ≤ 1 | 0 | Excellent |

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of nitric oxide (NO) production and mast cell degranulation, suggesting potential anti-inflammatory and anti-allergic activities.[1]

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory conditions. Many anti-inflammatory agents act by inhibiting the signaling pathways, such as NF-κB, that lead to the expression of the iNOS enzyme.[4][5] this compound's inhibition of NO production suggests it may interfere with this pathway.

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in allergic and inflammatory responses, where an antigen triggers the release of mediators like histamine.[3] This process is initiated by the cross-linking of IgE bound to FcεRI receptors, which activates a signaling cascade leading to calcium influx and mediator release.[6][7] this compound's ability to inhibit degranulation points to an interruption of this signaling pathway.

Experimental Protocols

The following sections detail standard methodologies for determining key physicochemical parameters.

LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[4][6]

Methodology:

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.

-

Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).

-